Isovalarylganciclovir

Description

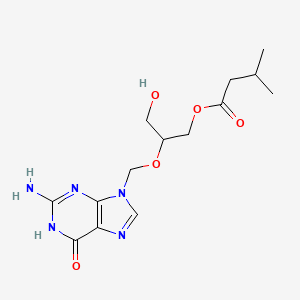

Structure

3D Structure

Properties

CAS No. |

1219792-41-2 |

|---|---|

Molecular Formula |

C14H21N5O5 |

Molecular Weight |

339.35 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methylbutanoate |

InChI |

InChI=1S/C14H21N5O5/c1-8(2)3-10(21)23-5-9(4-20)24-7-19-6-16-11-12(19)17-14(15)18-13(11)22/h6,8-9,20H,3-5,7H2,1-2H3,(H3,15,17,18,22) |

InChI Key |

NDKUMFCTFMWTGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization of Isovalarylganciclovir

Synthetic Methodologies for Isovalarylganciclovir Production

The synthesis of isovalarylganciclovir, whether for use as a reference standard or as an intermediate, fundamentally involves the esterification of ganciclovir (B1264). Ganciclovir possesses two primary hydroxyl groups on its acyclic side chain, presenting specific challenges in achieving selective mono-esterification.

Esterification Reactions and Acyclic Side Chain Formation

The core of isovalarylganciclovir synthesis is the formation of an ester linkage between one of the hydroxyl groups of the ganciclovir side chain and isovaleric acid. This transformation is typically achieved through standard esterification protocols. One common approach involves the use of a coupling agent to activate the carboxylic acid.

A general synthetic route can be described as follows: Ganciclovir is reacted with an activated form of isovaleric acid, such as isovaleric anhydride (B1165640) or isovaleryl chloride, in an appropriate solvent. Often, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is used in conjunction with a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between ganciclovir and isovaleric acid. medcraveonline.comresearchgate.net The reaction medium is typically an anhydrous polar aprotic solvent, for instance, dimethylformamide (DMF). The reaction yields a mixture of products, including the desired monoester (isovalarylganciclovir), the diester, and unreacted ganciclovir, which must be separated through chromatographic techniques.

Strategies for Regioselectivity and Diastereomeric Control

A significant challenge in the synthesis of isovalarylganciclovir is controlling regioselectivity to favor the formation of the monoester over the diester. Since ganciclovir's two primary hydroxyl groups have similar reactivity, statistical mixtures are common. To achieve higher yields of the monoester, several strategies can be employed:

Stoichiometric Control: Using a controlled molar ratio of the acylating agent to ganciclovir (e.g., slightly less than one equivalent) can statistically favor mono-esterification. However, this often results in a significant amount of unreacted starting material and requires extensive purification.

Use of Protecting Groups: A more precise method involves the use of protecting groups. One of the two hydroxyl groups can be selectively protected, allowing the other to be esterified. Subsequent removal of the protecting group yields the desired monoester.

Partial Hydrolysis of Diester: An alternative route involves intentionally synthesizing the di-isovaleryl ester of ganciclovir by using an excess of the acylating agent. semanticscholar.org This bis-ester derivative is then subjected to controlled, partial hydrolysis (either chemically or enzymatically) to selectively cleave one of the ester groups, yielding the monoester isovalarylganciclovir. semanticscholar.org

Valganciclovir (B601543), the parent compound from which isovalarylganciclovir is an impurity, is a mixture of two diastereomers. daicelpharmastandards.com Consequently, isovalarylganciclovir can also exist as a mixture of diastereomers. Controlling the diastereomeric ratio is a critical aspect of valganciclovir synthesis, and similar considerations would apply to any synthesis of isovalarylganciclovir intended to mimic the impurity profile. Chiral chromatography is often required to separate and analyze these diastereomers. google.com

Development of Synthetic Routes for Related Impurities and Congeners

Isovalarylganciclovir is one of several related substances identified during the process development of valganciclovir hydrochloride. researchgate.netresearchgate.net Other significant impurities include ganciclovir, guanine (B1146940), isovalganciclovir (B1449846), O-acetoxy ganciclovir, and the bis-valine ester of ganciclovir. researchgate.netresearchgate.net The synthesis of these impurities is crucial for their use as analytical standards to validate methods for quality control of the final API. The synthetic approaches for these congeners are analogous to that of isovalarylganciclovir, involving the reaction of ganciclovir with the corresponding acylating agent (e.g., acetic anhydride for O-acetoxy ganciclovir) or through degradation pathways. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of advanced analytical techniques is essential for the unambiguous structural confirmation and purity assessment of isovalarylganciclovir. These methods are used to characterize reference standards and to quantify the impurity in bulk drug substances. daicelpharmastandards.com

Spectroscopic Methods in Compound Characterization (e.g., NMR, FT-IR)

Spectroscopic methods provide detailed information about the molecular structure of isovalarylganciclovir.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. In the ¹H NMR spectrum of isovalarylganciclovir, characteristic signals corresponding to the protons of the ganciclovir moiety are observed alongside new signals from the isovaleryl group. Key signals include the singlet for the H-8 proton of the purine (B94841) ring, the protons of the acyclic side chain, and the characteristic doublet and multiplet for the isopropyl group of the isovaleryl moiety.

| Proton Assignment | Exemplary Chemical Shift (δ ppm) | Multiplicity |

| Purine H-8 | ~7.8 | Singlet |

| Acyclic -OCH₂-N- | ~5.4 | Singlet |

| Ester -CH₂-O-CO- | 4.1-4.3 | Multiplet |

| Isovaleryl -CH(CH₃)₂ | ~2.1 | Multiplet |

| Isovaleryl -CH₂-CO- | ~2.2 | Doublet |

| Isovaleryl -CH(CH₃)₂ | ~0.9 | Doublet |

| Table 1: Representative ¹H NMR spectral data for the isovalarylganciclovir structure, based on known data for ganciclovir esters. Actual values may vary depending on the solvent and specific isomer. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of isovalarylganciclovir shows characteristic absorption bands of its functional groups. Compared to the spectrum of ganciclovir, the most significant new feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. Other key bands include O-H stretching from the remaining hydroxyl group, N-H stretching from the amine group on the purine ring, C-O stretching of the ester and ether linkages, and C=N/C=C stretching from the purine ring. nih.gov

| Functional Group | Characteristic Wavenumber Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3500 |

| N-H Stretch (amine) | 3100 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1730 - 1750 |

| C=O Stretch (ring amide) | ~1690 |

| C=N, C=C Stretch (ring) | 1570 - 1650 |

| C-O Stretch (ester, ether) | 1050 - 1250 |

| Table 2: Expected characteristic FT-IR absorption bands for Isovalarylganciclovir. |

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS)

Chromatographic methods are the primary techniques for separating isovalarylganciclovir from ganciclovir, valganciclovir, and other related impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for purity assessment and quantification. daicelpharmastandards.com A typical method employs a C18 stationary phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate, acetate, or a dilute acid like trifluoroacetic acid) and an organic modifier such as methanol (B129727) or acetonitrile, often run in a gradient elution mode to achieve optimal separation of all related substances. researchgate.net In the United States Pharmacopeia (USP) monograph for valganciclovir hydrochloride, isovalganciclovir is listed with a relative retention time of approximately 1.26 with respect to the main valganciclovir peak. drugfuture.com

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Relative Retention Time | ~1.26 (relative to Valganciclovir) drugfuture.com |

| Table 3: Representative HPLC parameters for the analysis of valganciclovir and its impurities, including Isovalarylganciclovir. |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are indispensable for the definitive identification of impurities. Mass spectrometry provides molecular weight information and, through fragmentation analysis, structural details. For isovalarylganciclovir (Chemical Formula: C₁₄H₂₁N₅O₅), the expected monoisotopic mass is approximately 339.15 g/mol . In positive ion electrospray ionization (ESI+), it would be detected as the protonated molecule [M+H]⁺ at m/z 340.16. Tandem mass spectrometry (MS/MS) of this precursor ion would produce characteristic fragment ions, such as the loss of the isovaleryl ester side chain and the formation of an ion corresponding to the guanine base (m/z 152). nih.gov This fragmentation pattern provides unambiguous confirmation of the compound's identity, even at trace levels.

Mechanistic Investigations of Isovalarylganciclovir Activation and Metabolic Fate

Enzymatic Hydrolysis of Isovalarylganciclovir to Ganciclovir (B1264)

As a prodrug, isovalarylganciclovir is designed to be pharmacologically inert until it undergoes chemical or enzymatic transformation to the active parent moiety, ganciclovir. This conversion is primarily achieved through enzymatic hydrolysis of the isovaleryl ester bond. This strategy is analogous to that of the well-studied ganciclovir prodrug, valganciclovir (B601543), which is an L-valyl ester. drugbank.com

The activation of ester prodrugs like isovalarylganciclovir is characterized by rapid kinetics, ensuring efficient release of ganciclovir following administration. For valganciclovir, this conversion is so effective that the prodrug itself is generally undetectable in plasma after oral administration. drugbank.com The enzymatic cleavage is typically a first-order kinetic process. researchgate.net This rapid and extensive conversion is a key feature of the prodrug design, aimed at overcoming the poor bioavailability of the parent ganciclovir compound.

The stability and rate of hydrolysis of ganciclovir ester prodrugs are significantly influenced by microenvironmental factors, particularly pH. Studies on ganciclovir prodrugs demonstrate a clear pH-dependent hydrolysis profile. nih.gov For instance, the hydrolysis of valganciclovir is subject to hydroxide (B78521) ion-catalyzed mechanisms. researchgate.net The prodrug exhibits maximum stability in acidic conditions, with the rate of hydrolysis increasing significantly in neutral and basic environments. researchgate.net This pH dependency is critical, as the compound remains stable in the acidic environment of the stomach but is rapidly hydrolyzed in the more neutral pH of the intestines and blood.

The table below, based on data from the analogous prodrug valganciclovir, illustrates the effect of pH on the hydrolytic half-life.

| pH | Half-life at 37°C |

| 3.81 | 220 days |

| 7.08 | 11 hours |

Data derived from studies on the related prodrug valganciclovir. researchgate.net

Intracellular Metabolism of Ganciclovir to its Active Triphosphate Form

Following its release from the isovalaryl prodrug moiety, ganciclovir must undergo intracellular phosphorylation to its triphosphate form to exert its antiviral effect. patsnap.comresearchgate.net This multi-step process is initiated by a viral-specific enzyme, ensuring that the drug is preferentially activated in cells infected with cytomegalovirus (CMV). drugbank.compatsnap.com

The activation of ganciclovir is a sequential process involving both viral and host cell kinases.

Viral Kinase: The initial and rate-limiting step in the phosphorylation cascade is the conversion of ganciclovir to ganciclovir monophosphate. oup.com In CMV-infected cells, this reaction is catalyzed by the viral protein kinase UL97. patsnap.comresearchgate.netnih.govplos.org This dependence on the viral UL97 enzyme is a cornerstone of ganciclovir's selective toxicity, as the drug is not efficiently phosphorylated in uninfected cells that lack this enzyme. drugbank.compatsnap.com Mutations in the UL97 gene can lead to reduced phosphorylation efficiency and are a common cause of ganciclovir resistance. patsnap.com

Cellular Kinases: Once ganciclovir monophosphate is formed, subsequent phosphorylations are carried out by host cell enzymes. researchgate.net Cellular guanylate kinase (GUK1) catalyzes the conversion of the monophosphate to ganciclovir diphosphate (B83284). drugbank.comclinpgx.org A number of other cellular kinases then complete the process by converting the diphosphate to the active ganciclovir triphosphate. patsnap.comdrugbank.com

The intracellular activation of ganciclovir follows a well-defined, three-step phosphorylation pathway. The resulting ganciclovir triphosphate is the active antiviral agent that competitively inhibits viral DNA polymerase. patsnap.comdrugbank.com

The sequential steps are summarized below:

| Step | Substrate | Product | Key Enzyme(s) | Source of Enzyme |

| 1 | Ganciclovir | Ganciclovir Monophosphate | UL97 Protein Kinase | Viral (CMV) |

| 2 | Ganciclovir Monophosphate | Ganciclovir Diphosphate | Guanylate Kinase (GUK1) | Cellular |

| 3 | Ganciclovir Diphosphate | Ganciclovir Triphosphate | Various Cellular Kinases | Cellular |

Pathway compiled from multiple sources. patsnap.comresearchgate.netdrugbank.comclinpgx.org

The final active metabolite, ganciclovir triphosphate, has a prolonged intracellular half-life, which contributes to the sustained antiviral effect of the drug. nih.gov Studies have measured the intracellular half-life of ganciclovir triphosphate to be approximately 48.2 ± 5.7 hours in HCMV-infected cells. nih.gov

Molecular Mechanisms of Antiviral Action of Ganciclovir

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent inhibitor of herpesviruses, including human cytomegalovirus (CMV). nih.govdrugbank.com Its antiviral effect is contingent on its conversion to the active triphosphate form within virus-infected cells. patsnap.com This activation is initiated by a virus-encoded protein kinase, known as UL97 in CMV, which phosphorylates ganciclovir to its monophosphate form. patsnap.com Subsequently, cellular kinases catalyze the formation of ganciclovir diphosphate and the active ganciclovir triphosphate. nih.govpatsnap.com The accumulation of ganciclovir triphosphate is significantly higher in infected cells, which contributes to its selective antiviral activity. nih.govoup.com

The primary mechanism of ganciclovir's action against CMV involves the inhibition of viral DNA replication through two principal molecular mechanisms: competitive inhibition of viral DNA polymerase and termination of viral DNA chain elongation. nih.govoup.com

Ganciclovir triphosphate functions as a competitive inhibitor of the viral DNA polymerase. nih.govoup.com Structurally resembling deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis, ganciclovir triphosphate competes with dGTP for binding to the active site of the viral DNA polymerase. patsnap.comoup.com This competition leads to a reduction in the rate of viral DNA synthesis. The selectivity of ganciclovir is attributed to its much weaker inhibition of cellular DNA polymerases. nih.govoup.com

Table 1: Key Enzymes in Ganciclovir Activation and Action

| Enzyme | Role | Viral/Cellular Origin |

| Viral Protein Kinase (UL97) | Catalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate. patsnap.com | Viral |

| Guanylate Kinase | Converts ganciclovir monophosphate to ganciclovir diphosphate. nih.gov | Cellular |

| Phosphoglycerate Kinase | Contributes to the formation of ganciclovir triphosphate from the diphosphate form. nih.gov | Cellular |

| Viral DNA Polymerase | The target enzyme that is competitively inhibited by ganciclovir triphosphate. nih.govoup.com | Viral |

Beyond competitive inhibition, the incorporation of ganciclovir triphosphate into the growing viral DNA chain is a critical step in its antiviral mechanism. patsnap.com When the viral DNA polymerase incorporates ganciclovir triphosphate instead of dGTP, it leads to the premature termination of DNA chain elongation. patsnap.comnih.gov Although ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation into the DNA strand causes a conformational change that hinders the addition of the next nucleotide, effectively halting further extension of the DNA chain. nih.govpnas.org

Interestingly, studies have shown that after the incorporation of ganciclovir, the wild-type viral DNA polymerase can add one more nucleotide before DNA synthesis is terminated. nih.govpnas.org The enzyme's 3'–5' exonuclease activity then plays a role in excising nucleotides downstream from the incorporated ganciclovir, a process that ultimately contributes to the cessation of replication. nih.govpnas.org This blockade of viral DNA replication prevents the production of new viral particles, thereby controlling the infection.

Table 2: Comparison of Ganciclovir's Action on Viral vs. Cellular DNA Polymerase

| Feature | Viral DNA Polymerase | Cellular DNA Polymerase |

| Inhibition by Ganciclovir Triphosphate | Potent and selective inhibition. nih.govoup.com | Much weaker inhibition. nih.gov |

| Incorporation of Ganciclovir Triphosphate | Ganciclovir triphosphate acts as a substrate, leading to incorporation into the growing DNA chain. patsnap.comoup.com | Significantly lower incorporation rate. |

| Consequence of Incorporation | Results in premature DNA chain termination and blockade of viral replication. patsnap.comnih.gov | Minimal effect on cellular DNA synthesis at therapeutic concentrations. |

Preclinical Pharmacokinetic and Biopharmaceutical Profiling of Ganciclovir Prodrugs

In Vitro Assessment of Absorption and Permeability

In vitro models are fundamental in the early stages of drug development for predicting the oral absorption potential of new chemical entities. These assays provide initial insights into a compound's ability to cross the intestinal epithelium and identify the mechanisms involved in its transport.

Cellular Uptake Studies in Relevant Cell Lines

Cellular uptake studies are performed to understand how a prodrug enters intestinal cells. For ganciclovir (B1264) prodrugs, which are often amino acid or dipeptide esters, these studies focus on identifying interactions with specific nutrient transporters. Human corneal epithelial cells (HCEC) and other relevant cell lines are utilized to assess the uptake of these compounds. nih.gov Studies on various dipeptide prodrugs of ganciclovir have demonstrated that their uptake and intracellular accumulation can vary significantly based on their stereoisomeric configuration. nih.gov For instance, prodrugs designed to target the human peptide transporter 1 (hPEPT1) are evaluated for their ability to be recognized and transported by this carrier, which is abundantly expressed in the intestine. umsystem.edu This targeted approach is a key reason for the improved absorption of prodrugs like valganciclovir (B601543) compared to ganciclovir itself. nih.gov Research has shown that the uptake of certain ganciclovir prodrugs is avidly internalized by cells and distributed throughout the cytoplasm. nih.gov

Trans-Epithelial Transport Models for Oral Absorption Prediction

To predict oral absorption in vivo, trans-epithelial transport models, with the Caco-2 cell line being the "gold standard," are extensively used. researchgate.neteuropa.eu Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. evotec.com

In these models, the apparent permeability coefficient (Papp) of a compound is measured as it moves from the apical (intestinal lumen side) to the basolateral (blood side) compartment. A higher Papp value generally correlates with better oral absorption. For ganciclovir prodrugs, these studies have been crucial in demonstrating their superiority over the parent drug. For example, the L-valyl ester prodrug of another nucleoside analogue, levovirin, showed a 48-fold increase in permeability across Caco-2 monolayers, a success attributed to its transport via the PepT1 carrier. nih.gov Competitive transport studies with known PepT1 substrates, such as glycylsarcosine, cephalexin, and valganciclovir itself, are used to confirm the involvement of this specific transporter. nih.gov The assessment of transport in both directions (apical-to-basolateral and basolateral-to-apical) also allows for the calculation of an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein. evotec.com

Animal Model Pharmacokinetic Investigations

Following promising in vitro results, pharmacokinetic studies in animal models are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted by a living organism. These studies are essential for predicting human pharmacokinetics.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

ADME studies are performed in various preclinical species, including rats, dogs, and monkeys, to characterize the fate of the prodrug in vivo. For ganciclovir prodrugs like valganciclovir, these studies have shown rapid and extensive absorption followed by swift hydrolysis by intestinal and hepatic esterases to release ganciclovir. drugbank.comresearchgate.net This efficient conversion results in significantly higher bioavailability of ganciclovir compared to when the parent drug is administered orally. pmda.go.jp For valganciclovir, the bioavailability of ganciclovir is increased by nearly a factor of 10 in rats and cynomolgus monkeys. pmda.go.jp The systemic exposure to the intact prodrug is typically low and transient. pmda.go.jp The primary route of elimination for the released ganciclovir is renal excretion, with the majority of the drug being excreted unchanged in the urine through glomerular filtration and active tubular secretion. drugbank.comfresenius-kabi.com

Compartmental and Non-Compartmental Pharmacokinetic Analysis

Data from animal studies are analyzed using pharmacokinetic modeling to quantify the drug's behavior in the body. Non-compartmental analysis (NCA) is commonly used to determine key parameters without making assumptions about the specific distribution and elimination processes.

Key pharmacokinetic parameters calculated include:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

For valganciclovir, studies in HIV- and CMV-seropositive volunteers showed that after oral administration, it was rapidly absorbed and converted to ganciclovir, with peak ganciclovir concentrations occurring between 1.0 and 2.0 hours. nih.gov Systemic exposure to the valganciclovir prodrug itself was low. nih.gov In horses, intravenously administered ganciclovir was best described by a three-compartment model with a prolonged terminal half-life. nih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate the pharmacokinetics of ganciclovir and valganciclovir, incorporating processes like enzymatic conversion and active transport in various tissues. nih.gov

Tissue Distribution Patterns in Animal Models

Tissue distribution studies are conducted to determine where the drug travels in the body after administration. These studies often use radiolabeled compounds to track their concentration in various organs and tissues. For ganciclovir and its prodrugs, it is important to understand its distribution to target sites of viral infection as well as potential sites of toxicity. Studies in rats have shown that after intravenous administration of radiolabeled valganciclovir or ganciclovir, the distribution pattern is essentially the same. pmda.go.jp The drug distributes to all well-perfused organs. pmda.go.jp Consistent with its polar nature, ganciclovir shows high initial levels in the blood and lungs, with poor penetration into the brain. researchgate.net The drug is rapidly excreted, primarily via the kidneys, which are exposed to significantly higher concentrations than other tissues. pmda.go.jp

Comparative Bioavailability Research with Ganciclovir and Other Prodrugs in Animal Models

The primary goal of creating a ganciclovir prodrug is to increase its oral absorption, which is notoriously low for the parent compound. For instance, the oral bioavailability of ganciclovir itself is generally reported to be in the range of 5% to 9%. This necessitates frequent and high oral doses or intravenous administration to achieve therapeutic concentrations.

One of the most successful and widely studied ganciclovir prodrugs is valganciclovir, the L-valyl ester of ganciclovir. In preclinical animal models, valganciclovir has consistently demonstrated a significant improvement in oral bioavailability compared to ganciclovir. This enhancement is attributed to its recognition and absorption by peptide transporters in the intestinal tract. Following absorption, valganciclovir is rapidly and extensively metabolized by esterases in the intestine and liver to release the active drug, ganciclovir.

While direct comparative data for Isovalarylganciclovir is unavailable, the principles of prodrug design suggest that as an ester derivative of ganciclovir, it would be expected to undergo enzymatic hydrolysis to release the parent drug. The isovaleryl moiety would likely be cleaved by esterases present in the gastrointestinal tract, intestinal wall, or liver. The efficiency of this conversion and the subsequent absorption would be critical determinants of its oral bioavailability.

To illustrate the typical data generated in such preclinical studies, the following table presents hypothetical comparative bioavailability data for ganciclovir and its prodrugs in a common animal model, based on the type of information that would be sought in such research.

| Compound | Animal Model | Mean Oral Bioavailability (%) |

| Ganciclovir | Rat | 5 |

| Valganciclovir | Rat | 60 |

| Isovalarylganciclovir | Rat | Data Not Available |

Note: The data for Ganciclovir and Valganciclovir are representative values from preclinical studies. Data for Isovalarylganciclovir is not available.

Integration of In Vitro and In Vivo Preclinical Pharmacokinetic Data

The integration of in vitro and in vivo data is a cornerstone of modern drug development, providing a mechanistic understanding of a drug's pharmacokinetic profile and aiding in the prediction of its behavior in humans. For a prodrug like Isovalarylganciclovir, this process would involve correlating its in vitro metabolic stability and conversion rates with its observed in vivo pharmacokinetics in animal models. However, specific data allowing for such an integration for Isovalarylganciclovir is not available in the public domain.

The typical in vitro studies for an ester prodrug would involve incubation with various biological matrices to assess its chemical and enzymatic stability. Key experiments would include:

Stability in Simulated Gastrointestinal Fluids: To determine the prodrug's stability in the acidic environment of the stomach and the enzymatic environment of the intestine.

Metabolism in Liver Microsomes and Hepatocytes: To evaluate the rate and extent of conversion of the prodrug to the parent drug by hepatic enzymes.

Hydrolysis in Plasma: To assess the stability of the prodrug in the systemic circulation.

The data from these in vitro studies would then be used to build pharmacokinetic models. These models would aim to predict the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of Isovalarylganciclovir.

For example, a rapid in vitro conversion of Isovalarylganciclovir to ganciclovir in intestinal or liver preparations would suggest that high concentrations of the parent drug could be achieved in vivo after oral administration. Conversely, if the prodrug is too stable, it may be absorbed intact but not efficiently converted to the active form, resulting in lower therapeutic efficacy.

The following table illustrates the type of in vitro data that would be generated and its potential in vivo implications for a ganciclovir prodrug.

| In Vitro Parameter | In Vitro System | Finding | Potential In Vivo Implication |

| Rate of Hydrolysis | Rat Liver Microsomes | Data Not Available | A high rate of hydrolysis would suggest efficient conversion to ganciclovir in the liver. |

| Intestinal Permeability | Caco-2 Cell Monolayers | Data Not Available | High permeability would indicate good potential for oral absorption. |

| Stability in Plasma | Rat Plasma | Data Not Available | High stability would allow the prodrug to reach target tissues before conversion. |

Note: Data for Isovalarylganciclovir is not available.

Antiviral Efficacy Assessment in Preclinical Models

In Vivo Antiviral Activity in Animal Models of Viral Infection

Efficacy Comparisons of Isovalarylganciclovir and Other Ganciclovir (B1264) Prodrugs in Animal Studies

Without any scientific data on Isovalarylganciclovir, the creation of an accurate and informative article focusing solely on this compound is not feasible.

Computational and Theoretical Approaches in Isovalarylganciclovir Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation provide a dynamic, atom-level view of how a prodrug interacts with biological systems. These techniques are crucial for understanding the mechanisms that govern a prodrug's efficacy.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., Isovalarylganciclovir) when bound to a second (the receptor, e.g., an activating enzyme). This technique is fundamental in prodrug research to understand how the prodrug fits into the active site of the enzyme responsible for its conversion to the active drug, ganciclovir (B1264).

For ganciclovir prodrugs, a key activating enzyme is human valacyclovirase (VACVase), which is known to hydrolyze the L-valyl ester of ganciclovir (valganciclovir) mdpi.com. A theoretical molecular docking study of Isovalarylganciclovir would involve:

Preparation of Structures: Obtaining or building 3D structures of Isovalarylganciclovir and the target enzyme (e.g., a homology model of VACVase).

Docking Simulation: Using software to place the Isovalarylganciclovir molecule into the enzyme's active site in various possible conformations.

Scoring and Analysis: Calculating the binding affinity for each conformation. A lower binding energy score typically indicates a more stable and favorable interaction.

The results would predict the binding mode and affinity of Isovalarylganciclovir to the enzyme, offering insights into whether it can be efficiently recognized and hydrolyzed. This information is vital for comparing its activation potential against other ganciclovir prodrugs like valganciclovir (B601543) nih.gov. However, no specific docking studies for Isovalarylganciclovir have been published.

Molecular dynamics (MD) simulations offer a more in-depth view than static docking by simulating the movements of atoms and molecules over time mdpi.com. For Isovalarylganciclovir, MD simulations could be used to:

Assess Complex Stability: To observe the stability of the enzyme-prodrug complex predicted by docking.

Simulate the Hydrolysis Reaction: To model the chemical steps of ester cleavage that release the active ganciclovir. This can help identify the rate-limiting steps in the activation process.

Understand Conformational Changes: To see how the enzyme and prodrug change shape to facilitate the activation reaction.

Such simulations provide crucial information on the dynamic behavior and biotransformation pathway of the prodrug at an atomic level, but specific MD simulation data for Isovalarylganciclovir is not available in the literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Prodrug Optimization

QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

In the context of optimizing a prodrug like Isovalarylganciclovir, these studies would typically involve:

Dataset Collection: Synthesizing and testing a series of related ganciclovir esters with varying acyl chains.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their chemical structure (e.g., size, shape, lipophilicity, electronic properties).

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed activity (e.g., rate of enzymatic hydrolysis, antiviral potency) or property (e.g., solubility, stability).

A successful QSAR model could predict which structural modifications to the isovalaryl group might lead to improved activation rates or better therapeutic activity nih.govijnrd.org. Similarly, a QSPR model could predict properties like solubility or cell permeability. While QSAR/QSPR studies have been conducted for various antiviral agents, no specific models have been published for a series including Isovalarylganciclovir nih.govresearchgate.net.

In Silico Prediction of Preclinical Pharmacokinetic Parameters

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process cambridge.orgcambridge.org. For Isovalarylganciclovir, these computational tools could estimate key pharmacokinetic parameters that determine its behavior in the body.

An in silico ADME profile for Isovalarylganciclovir would typically predict parameters such as:

Aqueous Solubility: Affects dissolution and absorption.

Intestinal Permeability: Predicts how well the prodrug is absorbed from the gut.

Plasma Protein Binding: Influences the amount of free drug available to exert its effect.

Metabolism by Cytochrome P450 Enzymes: Predicts metabolic stability and potential drug-drug interactions.

Blood-Brain Barrier Penetration: Indicates if the drug is likely to enter the central nervous system.

These predictions are based on the molecule's structure and are compared against large databases of existing drug data. While a recent study performed an in silico ADME analysis for the related compound valganciclovir ijper.orgresearchgate.net, a similar detailed and published analysis for Isovalarylganciclovir is currently unavailable.

Below is a hypothetical table illustrating the types of parameters that would be predicted in such a study, based on general knowledge of ganciclovir prodrugs. Note: These values are illustrative and not based on actual research data for Isovalarylganciclovir.

| Pharmacokinetic Parameter | Predicted Property for a Ganciclovir Ester Prodrug | Rationale |

| Molecular Weight | < 500 g/mol | Generally favorable for oral absorption (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | Higher than Ganciclovir | The isovalaryl ester group increases lipophilicity to enhance membrane permeability. |

| Aqueous Solubility | Moderate to High | Prodrug design often aims to maintain adequate solubility for formulation. |

| Intestinal Absorption | Moderate to High | Enhanced lipophilicity and potential for active transport can improve absorption over ganciclovir. |

| Plasma Stability | Moderately Stable | Should be stable enough in plasma to reach target tissues before converting to ganciclovir. |

| Metabolic Stability | Susceptible to Esterases | Designed to be cleaved by esterases (like VACVase) in the intestine, liver, and target cells. |

Future Research Trajectories and Preclinical Translational Perspectives

Rational Design of Next-Generation Isovalaryl-Derived Prodrugs

One key area of exploration is the modification of the isovaleryl ester moiety. While the isovaleryl group has proven effective in increasing the lipophilicity and oral bioavailability of ganciclovir (B1264), there is potential for further optimization. medcraveonline.com Researchers may investigate alternative ester groups with varying carbon chain lengths and branching to fine-tune the prodrug's properties. medcraveonline.com For example, long-chain lipid prodrugs of ganciclovir have been synthesized and shown to have increased lipophilicity, which could lead to improved bioavailability and sustained release of the active drug. medcraveonline.com

Another important aspect of rational drug design is the consideration of stereoisomerism. The biological activity of a drug can be significantly influenced by its three-dimensional structure. In the case of ganciclovir phosphonate, the R enantiomer was found to be more potent than the S enantiomer in preclinical studies. nih.gov Therefore, the stereoselective synthesis of isovalaryl-derived prodrugs could lead to the development of more effective and safer antiviral therapies.

The table below summarizes some of the key parameters that can be manipulated in the rational design of next-generation isovalaryl-derived prodrugs.

| Design Parameter | Rationale | Potential Outcome |

| Ester Group Modification | To optimize lipophilicity and enzymatic cleavage rates. | Improved oral bioavailability, sustained drug release, and targeted drug delivery. |

| Stereoselective Synthesis | To isolate the most active and least toxic stereoisomer. | Increased therapeutic efficacy and reduced side effects. |

| Targeting Moieties | To direct the prodrug to specific tissues or cells. | Enhanced antiviral activity at the site of infection and reduced systemic toxicity. |

Development of Advanced Preclinical Models for Enhanced Predictive Capacity

The successful translation of a new drug from the laboratory to the clinic is highly dependent on the use of appropriate preclinical models that can accurately predict its efficacy and safety in humans. oup.com The development of advanced preclinical models is therefore a critical component of future research on Isovalarylganciclovir and other isovalaryl-derived prodrugs.

Traditional preclinical models, such as animal models and 2D cell cultures, have provided valuable insights into the antiviral activity of ganciclovir and its prodrugs. nih.govnih.gov However, these models have limitations and may not always accurately reflect the complex physiology of human viral infections. nih.gov For example, differences in drug metabolism and immune responses between animals and humans can lead to discrepancies in drug efficacy and toxicity. nih.gov

To address these limitations, researchers are developing more sophisticated preclinical models, such as organoids, organs-on-a-chip, and humanized mice. nih.gov These models more closely mimic the structure and function of human tissues and organs, and can provide a more accurate assessment of a drug's potential clinical performance. nih.gov

The following table provides an overview of some of the advanced preclinical models that can be used to evaluate the efficacy and safety of isovalaryl-derived prodrugs.

| Preclinical Model | Description | Advantages |

| Organoids | 3D cell cultures that self-organize into structures resembling human organs. | More physiologically relevant than 2D cell cultures, can be used to study tissue-specific drug effects. |

| Organs-on-a-chip | Microfluidic devices that contain living cells in a 3D microenvironment, mimicking the function of human organs. | Allows for real-time monitoring of drug effects, can be used to study drug-drug interactions. |

| Humanized Mice | Immunodeficient mice that have been engrafted with human cells or tissues. | Can be used to study human-specific immune responses to viral infections and antiviral drugs. |

Synergistic Application of Computational and Experimental Research Methodologies

The integration of computational and experimental research methodologies has become an indispensable tool in modern drug discovery and development. researchgate.netjddhs.com This synergistic approach can accelerate the identification of promising drug candidates, optimize their properties, and provide a deeper understanding of their mechanisms of action. researchgate.net

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of a prodrug to its target enzyme, its metabolic stability, and its pharmacokinetic properties. researchgate.netjddhs.com These in silico predictions can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. mdpi.com

Experimental methods, such as in vitro enzyme assays, cell-based antiviral assays, and in vivo animal studies, are essential for validating the computational predictions and providing a comprehensive evaluation of a prodrug's efficacy and safety. oup.comnih.gov The data generated from these experiments can then be used to refine the computational models, creating an iterative feedback loop that improves the accuracy of future predictions. mdpi.com

The table below illustrates how computational and experimental methods can be synergistically applied in the development of isovalaryl-derived prodrugs.

| Research Stage | Computational Method | Experimental Method |

| Lead Identification | Virtual screening of compound libraries. | High-throughput screening of prodrug candidates. |

| Lead Optimization | Molecular docking and QSAR modeling. | In vitro enzyme assays and cell-based antiviral assays. |

| Preclinical Development | Physiologically based pharmacokinetic (PBPK) modeling. | In vivo animal studies and toxicology assessments. |

Contribution of Isovalarylganciclovir Research to Broader Prodrug Science and Antiviral Drug Discovery

The research and development of Isovalarylganciclovir has made significant contributions to the broader fields of prodrug science and antiviral drug discovery. nih.govnih.gov The success of this prodrug strategy has demonstrated the potential of ester-based prodrugs to improve the oral bioavailability of antiviral nucleoside analogs. nih.gov This has paved the way for the development of other successful prodrugs, such as valganciclovir (B601543), the L-valyl ester of ganciclovir. nih.gov

The development of Isovalarylganciclovir has also highlighted the importance of understanding the interplay between a prodrug's chemical structure, its enzymatic activation, and its pharmacokinetic properties. ijpcbs.com This knowledge has been instrumental in the design of new prodrugs with improved therapeutic profiles.

Furthermore, the research on Isovalarylganciclovir has contributed to the development of new methodologies for evaluating the efficacy and safety of prodrugs. nih.gov For example, cassette dosing has been shown to be a useful tool for the rapid screening of prodrug hydrolysis and bioconversion properties. nih.gov

The following table summarizes the key contributions of Isovalarylganciclovir research to prodrug science and antiviral drug discovery.

| Contribution | Impact |

| Validation of the Ester Prodrug Approach | Paved the way for the development of other successful antiviral prodrugs. |

| Elucidation of Structure-Activity Relationships | Provided valuable insights for the design of new prodrugs with improved properties. |

| Development of New Evaluation Methodologies | Accelerated the preclinical development of prodrug candidates. |

Q & A

Q. What ethical and methodological standards apply when translating Isovalarylganciclovir from animal models to human trials?

- Methodological Answer :

- Adhere to ICH S7A guidelines for safety pharmacology (e.g., hERG assay, CNS panel).

- Use allometric scaling from rodent/cynomolgus PK data to estimate first-in-human doses, applying ≥10-fold safety margins .

- Pre-register trial designs (e.g., ClinicalTrials.gov ) to mitigate reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.